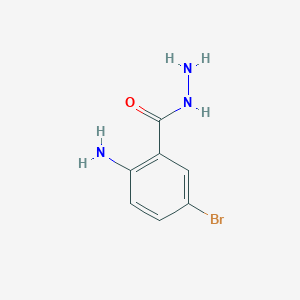
Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fourth position, and a phenyl group attached to the acetophenone core. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the α-bromination of acetophenones can be carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide . Another method involves the use of NaBr and CHCl₃ in biphasic electrolysis with H₂SO₄ as a supporting electrolyte .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to achieve high yields and selectivity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of light-responsive materials and polymers.
Mechanism of Action
The mechanism of action of Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- involves its interaction with specific molecular targets. For example, the bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of phenyl radicals upon UV irradiation . These radicals can further react with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
- 4’-Bromo-2-(4-nitrophenylthio)acetophenone
Uniqueness
Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the ethoxy group at the fourth position and the bromine atom at the second position makes it a valuable intermediate for various synthetic applications.
Properties
CAS No. |
20458-79-1 |
|---|---|
Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
2-bromo-1-(4-ethoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H15BrO2/c1-2-19-14-10-8-13(9-11-14)16(18)15(17)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI Key |
GOOZBGBJARLEIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)

![3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12121773.png)
![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

![(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)


![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

